SHP2-D26

SHP2 Degradation PROTAC Potency DC50 Comparison

SHP2-D26 is the first-in-class PROTAC for complete SHP2 protein degradation, not just inhibition. It offers >30-fold greater potency than SHP099, achieving >95% SHP2 depletion in cancer cells like KYSE520 and MV4;11. Choose SHP2-D26 to abrogate both enzymatic and scaffolding functions, enabling precise investigation of SHP2-driven phenotypes and overcoming limitations of allosteric inhibitors. Ideal for oncology research and drug combination studies.

Molecular Formula C56H79ClN12O6S2
Molecular Weight 1115.9 g/mol
Cat. No. B10823995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSHP2-D26
Molecular FormulaC56H79ClN12O6S2
Molecular Weight1115.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O
InChIInChI=1S/C56H79ClN12O6S2/c1-36(38-17-19-39(20-18-38)49-37(2)61-35-76-49)62-52(74)42-32-40(70)34-69(42)54(75)50(55(3,4)5)65-45(71)16-11-9-7-8-10-12-25-66-28-30-68(31-29-66)47(73)22-21-46(72)63-41-14-13-15-43(48(41)57)77-53-51(58)64-44(33-60-53)67-26-23-56(6,59)24-27-67/h13-15,17-20,33,35-36,40,42,50,70H,7-12,16,21-32,34,59H2,1-6H3,(H2,58,64)(H,62,74)(H,63,72)(H,65,71)/t36-,40+,42-,50+/m0/s1
InChIKeyXJSPAQRZSJUBLB-WQFCSRJTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SHP2-D26 (CAS 2458219-65-1): First-in-Class PROTAC Degrader of SHP2 Phosphatase for Cancer Research


SHP2-D26, also known by its IUPAC name (2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide, is a proteolysis-targeting chimera (PROTAC) specifically designed to induce the degradation of the Src homology 2 domain-containing phosphatase 2 (SHP2) protein [1]. As the first reported and highly effective SHP2 degrader, SHP2-D26 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to SHP2, triggering its ubiquitination and subsequent proteasomal degradation [1]. This mechanism distinguishes it from traditional allosteric SHP2 inhibitors like SHP099, which only block phosphatase activity, and provides a powerful chemical biology tool for investigating SHP2-driven signaling in oncology and immunology .

Why SHP2-D26 Cannot Be Substituted by Generic SHP2 Inhibitors: Mechanistic and Functional Differentiation


SHP2-D26 operates via a distinct mechanism of action compared to allosteric SHP2 inhibitors such as SHP099, TNO155, or JAB-3068. While inhibitors only block the phosphatase activity of SHP2, SHP2-D26 eliminates the entire SHP2 protein through targeted degradation, leading to complete ablation of both its enzymatic and scaffolding functions [1]. This fundamental difference results in >30-fold greater potency in suppressing downstream ERK phosphorylation and cell growth, as demonstrated in direct head-to-head comparisons [1]. Furthermore, unlike inhibitors that may suffer from compensatory feedback loops or incomplete target engagement, SHP2-D26 achieves >95% depletion of SHP2 protein in cancer cells, ensuring robust and sustained pathway inhibition [1]. Therefore, substituting SHP2-D26 with a generic SHP2 inhibitor would compromise experimental outcomes and fail to recapitulate the unique biological effects of protein degradation.

SHP2-D26 Quantitative Differentiation: Comparative Degradation Potency, Signaling Suppression, and Cellular Activity


SHP2-D26 Degradation Potency (DC50) vs. Other SHP2 PROTAC Degraders (P9 and Compound 11)

SHP2-D26 demonstrates superior degradation potency compared to later-generation SHP2 PROTAC degraders. In esophageal cancer KYSE520 cells, SHP2-D26 achieves a half-maximal degradation concentration (DC50) of 6.0 nM, while in acute myeloid leukemia MV4;11 cells, the DC50 is 2.6 nM [1]. In contrast, the SHP2 degrader P9 exhibits a DC50 of 35.2 nM in an unspecified cell line [2], and the thalidomide-based degrader compound 11 has a DC50 of 6.02 nM [3]. This represents an approximately 5.9-fold improvement in potency for SHP2-D26 over P9 in KYSE520 cells, and a 2.3-fold improvement over compound 11 in MV4;11 cells, highlighting its exceptional degradation efficiency.

SHP2 Degradation PROTAC Potency DC50 Comparison

SHP2-D26 Inhibition of ERK Phosphorylation and Cell Growth: Direct Comparison with Allosteric Inhibitor SHP099

In a direct head-to-head comparison within the same study, SHP2-D26 was >30-fold more potent than the allosteric SHP2 inhibitor SHP099 in inhibiting both ERK phosphorylation and cell growth in KYSE520 and MV4;11 cancer cell lines [1]. While SHP099 inhibits SHP2 phosphatase activity with an IC50 of 71 nM in enzymatic assays and suppresses p-ERK with an IC50 of approximately 250 nM in cells [2], SHP2-D26 achieves >95% SHP2 protein degradation at low nanomolar concentrations, leading to profound suppression of downstream MAPK signaling [1].

SHP2 Signaling ERK Phosphorylation Cell Growth Inhibition

SHP2-D26 Cellular Anti-Proliferative Activity in Non-Small Cell Lung Cancer (NSCLC) Models

SHP2-D26 exhibits potent anti-proliferative activity across a panel of non-small cell lung cancer (NSCLC) cell lines, with IC50 values of <8 μM, and a subset of sensitive lines showing IC50s ≤4 μM [1]. For comparison, the allosteric inhibitor SHP099 demonstrates an IC50 of approximately 1.4 μM in the esophageal cancer cell line KYSE-520 . While direct cross-cell-line comparisons are limited, the nanomolar-range degradation potency of SHP2-D26 (DC50 2.6-6.0 nM) translates into low micromolar anti-proliferative effects, consistent with its mechanism of action [1]. Notably, the anti-proliferative activity of SHP2-D26 in NSCLC cells is associated with modulation of p70S6K/S6, Bim, and Mcl-1, rather than ERK1/2, suggesting unique downstream effects not observed with catalytic inhibitors [1].

NSCLC Cell Viability IC50

Recommended Applications for SHP2-D26 Based on Quantified Evidence


SHP2-Dependent Cancer Cell Line Studies Requiring Complete Pathway Ablation

Given its >30-fold superior potency over SHP099 in suppressing ERK phosphorylation and cell growth [1], SHP2-D26 is ideal for experiments where complete elimination of SHP2 signaling is required. Its ability to reduce SHP2 protein levels by >95% in cancer cells ensures robust and sustained pathway inhibition, enabling clear interrogation of SHP2-dependent phenotypes in cell lines such as KYSE520 (esophageal cancer) and MV4;11 (AML) [1].

Overcoming Acquired Resistance to EGFR Tyrosine Kinase Inhibitors in NSCLC

In preclinical models of non-small cell lung cancer, SHP2-D26 alone moderately inhibits NSCLC xenograft growth, but when combined with the third-generation EGFR inhibitor osimertinib, it effectively suppresses the growth of osimertinib-resistant xenografts [2]. This combination strategy is supported by the unique modulation of p70S6K/S6, Bim, and Mcl-1 observed with SHP2-D26 treatment [2], making it a valuable tool for investigating mechanisms of acquired resistance and developing rational combination therapies.

Chemical Biology Tool for Dissecting Scaffolding vs. Catalytic Functions of SHP2

Unlike allosteric inhibitors such as SHP099 that only block phosphatase activity, SHP2-D26 eliminates the entire SHP2 protein, abrogating both its enzymatic and scaffolding functions [1]. This distinction enables researchers to differentiate between phenotypes that are dependent on SHP2 catalytic activity versus those requiring the intact protein scaffold, providing a powerful approach for mechanistic studies in oncology and immunology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for SHP2-D26

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.